molecular formula C20H22ClN3O2 B4554271 N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B4554271
M. Wt: 371.9 g/mol
InChI Key: BPLSIPKTHZZYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1400546 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Metabolites and Cytotoxic Activities

Research on marine actinobacterium Streptomyces sp. has led to the isolation of bioactive metabolites, including compounds structurally related to piperazine derivatives. These compounds have been evaluated for their cytotoxic activities, particularly in marine organisms, indicating potential applications in studying marine bioactive substances and their effects on marine ecology and possibly cancer research (Sobolevskaya et al., 2007).

Synthesis and Pharmacological Evaluation

A series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were synthesized and evaluated for their central nervous system (CNS) activities. These compounds, through molecular docking studies, showed potential interactions with the GABAA receptor, indicating applications in the development of new therapeutics for CNS disorders (Verma et al., 2017).

Antimicrobial and Anticancer Properties

Several studies have focused on synthesizing new compounds with piperazine cores to evaluate their antimicrobial and anticancer properties. For instance, novel piperazine-based heterocycles were synthesized and tested against various bacteria, fungi, and Mycobacterium tuberculosis, showcasing the antimicrobial potential of these derivatives (Chhatriwala et al., 2014). Additionally, some piperazine derivatives have been synthesized and shown to possess anticancer activity against different human cancer cell lines, highlighting their potential in anticancer drug development (Boddu et al., 2018).

Properties

IUPAC Name

N-[3-chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14-6-8-16(9-7-14)20(26)24-12-10-23(11-13-24)19-17(21)4-3-5-18(19)22-15(2)25/h3-9H,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLSIPKTHZZYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.